molecular formula C19H16ClN3O4S2 B11016998 1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11016998
M. Wt: 449.9 g/mol
InChI Key: HSNPJZQNAMQIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a structurally complex molecule featuring:

  • A 5-oxopyrrolidine core, which introduces conformational rigidity and hydrogen-bonding capacity.
  • A 2-chlorophenyl substituent at the 1-position of the pyrrolidine ring, contributing steric bulk and lipophilicity.
  • A methylsulfonyl-substituted benzothiazolylidene moiety at the N-position, with a (Z)-configured imine bond.

Structural confirmation of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods (e.g., NMR, IR), as highlighted in and .

Properties

Molecular Formula

C19H16ClN3O4S2

Molecular Weight

449.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4S2/c1-29(26,27)12-6-7-14-16(9-12)28-19(21-14)22-18(25)11-8-17(24)23(10-11)15-5-3-2-4-13(15)20/h2-7,9,11H,8,10H2,1H3,(H,21,22,25)

InChI Key

HSNPJZQNAMQIRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chlorophenylhydrazine from 2-chloroaniline through diazotization, reduction, and hydrolysis reactions . The benzothiazole moiety can be synthesized through the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of metalloenzymes. Metalloenzymes play crucial roles in various biochemical processes, and their inhibition can lead to therapeutic effects against diseases such as cancer and bacterial infections. Specific studies have shown that compounds with similar structures demonstrate anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

  • Anti-Cancer Properties : A study demonstrated that derivatives of benzothiazole compounds exhibit cytotoxic activity against numerous human cancer cell lines, including colon, breast, and cervical cancers. The mechanism involves apoptosis induction in cancer cells, suggesting that 1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide may have similar effects due to its structural similarity to known anti-cancer agents .
  • Enzyme Inhibition : In silico studies have indicated that compounds with benzothiazole moieties can act as effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Summary of Applications

The potential applications of this compound include:

  • Cancer Therapy : As a candidate for drug development targeting various cancer types.
  • Anti-inflammatory Agents : Potential use in treating conditions related to inflammation through enzyme inhibition.
  • Metalloenzyme Inhibitors : Applications in designing drugs that target metalloenzymes involved in critical biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous molecules from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Implications
Target compound Not explicitly given ~380–420 (estimated) 2-Chlorophenyl, (Z)-6-methylsulfonyl-benzothiazolylidene, 5-oxopyrrolidine Enhanced electronic effects from sulfonyl; potential kinase inhibition activity
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS 1144493-81-1) C20H15ClN2O4 382.8 3-Chlorophenyl, coumarin (2-oxochromene) group, 5-oxopyrrolidine Coumarin may confer fluorescence; altered substituent position affects binding
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide C20H17ClN4O3 396.8 1,3-Benzodioxole, imidazole, (E)-imine, 2-chlorophenyl hydrazinecarboxamide Imidazole introduces basicity; (E)-configuration affects stereoelectronic fit
N-(2H-indazol-6-yl)acetamide C9H8N3O 175.2 Indazole core, acetamide Compact structure with hydrogen-bonding potential for receptor interactions

Key Observations

Substituent Position Effects: The 2-chlorophenyl group in the target compound vs. the 3-chlorophenyl in CAS 1144493-81-1 alters steric and electronic interactions. The ortho-substituted chlorine may hinder rotation, enhancing target selectivity. The methylsulfonyl group in the benzothiazole ring (target) vs. coumarin (CAS 1144493-81-1) introduces distinct electronic profiles.

Configuration and Conformation :

  • The (Z)-imine in the target compound contrasts with the (E)-imine in ’s hydrazinecarboxamide derivative . The Z-configuration may enforce a planar arrangement, optimizing π-π stacking with aromatic residues in enzymes.

Core Heterocycles :

  • The 5-oxopyrrolidine core (target and CAS 1144493-81-1) provides rigidity compared to the indazole () or imidazole () cores. This rigidity can reduce entropic penalties during binding .

Synthetic and Analytical Methods :

  • SC-XRD (e.g., SHELX , WinGX ) is critical for confirming configurations, as seen in and .
  • Spectroscopic techniques (NMR, IR) resolve functional groups but may struggle with stereochemical assignments without crystallographic support.

Physicochemical and Pharmacological Implications

  • Lipophilicity : The 2-chlorophenyl and methylsulfonyl groups increase logP values, likely enhancing membrane permeability compared to coumarin-containing analogs .
  • Solubility : Sulfonyl groups improve aqueous solubility relative to purely aromatic systems (e.g., benzodioxole in ) .
  • Bioactivity: While direct pharmacological data are absent in the evidence, sulfonyl-benzothiazole derivatives are known kinase inhibitors. The target compound’s structure aligns with scaffolds targeting ATP-binding pockets .

Biological Activity

1-(2-chlorophenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure comprising a chlorophenyl group, a benzothiazole moiety, and a pyrrolidine ring, which are believed to contribute to its reactivity and biological efficacy. The compound's unique properties make it an interesting candidate for pharmaceutical applications, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O4S2C_{19}H_{16}ClN_{3}O_{4}S_{2}. The presence of the methylsulfonyl group enhances solubility and biological activity, making it suitable for various medicinal applications.

Research indicates that this compound acts as an inhibitor of metalloenzymes , which are crucial in various biochemical processes. Inhibition of these enzymes can lead to therapeutic effects against diseases such as cancer and bacterial infections. The specific mechanisms may involve interference with metabolic pathways or direct interaction with enzyme active sites.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance:

  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including ovarian, breast, lung, renal, and colon carcinoma cells .
  • Inhibition of Tumor Growth : In vitro studies suggest that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has been reported that benzothiazole derivatives show activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The introduction of halogen or methyl groups in the structure enhances this activity .
  • Mechanism of Action : The antimicrobial effects may arise from the disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Case Studies

  • Anticancer Activity : A study involving a series of benzothiazole derivatives revealed that those with a chlorophenyl substituent exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) compared to their counterparts without this substitution. This suggests that structural modifications can significantly influence biological activity .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of similar compounds found that certain derivatives showed significant inhibition against Klebsiella pneumoniae and Proteus mirabilis, indicating a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AnticancerOvarian, breast, lung carcinoma cellsInduction of apoptosis
Renal and colon carcinoma cellsInhibition of tumor growth
AntimicrobialStaphylococcus aureusBacterial growth inhibition
Escherichia coliDisruption of metabolic processes
Pseudomonas aeruginosaCell wall synthesis interference

Q & A

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?

  • Models :
  • Rodent Studies : Administer IV/PO doses (e.g., 10 mg/kg) to calculate bioavailability (F%) and half-life (t₁/₂). Use LC-MS/MS for plasma concentration analysis .
  • Toxicology : Assess liver enzyme levels (ALT/AST) and histopathology after 14-day repeated dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.